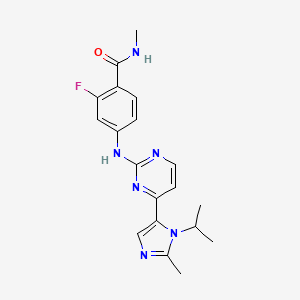![molecular formula C24H31N3O5S2 B10770711 N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“PMID23631440C29e”是一种小分子药物,以其潜在的治疗应用而闻名。 它也被称为其同义词 GTPL8578 和 BDBM50433865 。该化合物因其在各种疾病和状况中的作用而被研究,使其成为科学界关注的焦点。
准备方法
合成路线和反应条件
“PMID23631440C29e”的合成涉及多个步骤,包括使用特定试剂和催化剂。详细的合成路线和反应条件通常是制药公司拥有的专有信息。 合成类似小分子药物的一般方法通常包括:
逐步有机合成: 这包括通过亲核取代、氧化和还原等反应形成关键中间体。
纯化: 重结晶、色谱和蒸馏等技术用于纯化最终产物。
工业生产方法
“PMID23631440C29e”的工业生产可能涉及大型化学反应器、自动化合成工艺和严格的质量控制措施,以确保化合物的纯度和一致性。确切的方法将取决于化合物的具体要求和生产设施。
化学反应分析
反应类型
“PMID23631440C29e”经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这包括添加氢或去除氧,通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化试剂等试剂。
常用试剂和条件
这些反应中常用的试剂和条件包括:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 锂铝氢化物,硼氢化钠。
催化剂: 钯碳,氧化铂。
主要产品
从这些反应中形成的主要产物取决于使用的特定反应物和条件。例如,氧化反应可能产生酮或羧酸,而还原反应可能产生醇或胺。
科学研究应用
“PMID23631440C29e”具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂或中间体。
生物学: 研究其对细胞过程和途径的影响。
医学: 研究其在治疗癌症、中风和溃疡性结肠炎等疾病的潜在治疗效果.
工业: 用于开发新的药物和化学产品。
作用机制
“PMID23631440C29e”的作用机制涉及其与特定分子靶标和途径的相互作用。 已知它可以激活前明胶酶 A 并参与细胞外胶原蛋白分解 。该化合物的效应通过其与靶蛋白的结合而介导,从而导致各种细胞过程的调节。
相似化合物的比较
类似化合物
一些类似于“PMID23631440C29e”的化合物包括:
基质金属蛋白酶抑制剂: 这些化合物具有类似的作用机制和治疗应用。
其他小分子药物: 具有相似分子量和结构特征的化合物。
独特性
“PMID23631440C29e”的独特性在于其特定的分子结构和它所靶向的特定途径。 它调节前明胶酶 A 的能力及其在胶原蛋白分解中的作用使其有别于其他类似化合物 .
属性
分子式 |
C24H31N3O5S2 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC 名称 |
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide |
InChI |
InChI=1S/C24H31N3O5S2/c1-18(28)25-15-7-3-6-10-24(29)27-16-22(23(33)17-27)26-34(30,31)21-13-11-20(12-14-21)32-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,22-23,26,33H,3,6-7,10,15-17H2,1H3,(H,25,28)/t22-,23-/m0/s1 |
InChI 键 |
MUWDEQLPHWVPPA-GOTSBHOMSA-N |
手性 SMILES |
CC(=O)NCCCCCC(=O)N1C[C@@H]([C@H](C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
规范 SMILES |
CC(=O)NCCCCCC(=O)N1CC(C(C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)
![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)
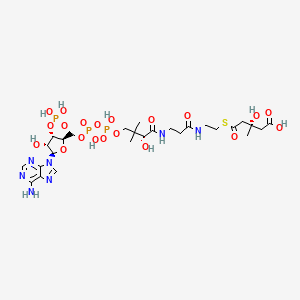

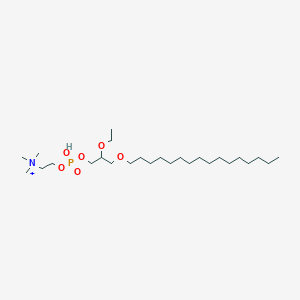
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)
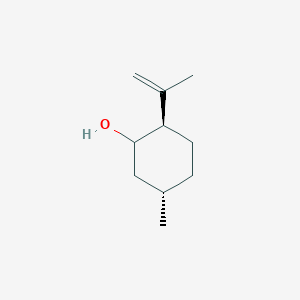
![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
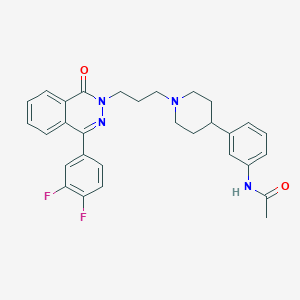
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
